Bamipine-d5 is a deuterated derivative of Bamipine, a compound that exhibits various pharmacological properties. Its primary classification falls within the category of aromatic heteromonocyclic compounds, specifically as a piperidine derivative. The addition of deuterium atoms in Bamipine-d5 enhances its stability and alters its pharmacokinetic properties, making it a useful tool in research, particularly in studies involving drug metabolism and pharmacokinetics.
Bamipine-d5 is synthesized from its parent compound, Bamipine, which is known for its role as an antihypertensive agent. The compound is classified as a N-benzyl-1-methyl-N-phenylpiperidin-4-amine. Its chemical structure allows it to interact with various biological targets, making it relevant in medicinal chemistry and pharmacological studies .
The synthesis of Bamipine-d5 typically involves a multi-step process that incorporates deuterated reagents to achieve the desired isotopic labeling. One common method for synthesizing deuterated compounds includes the use of deuterated solvents and starting materials, which can significantly influence the reaction pathways and outcomes.
Bamipine-d5 has the following molecular formula: . The presence of deuterium atoms (D) modifies the molecular weight and can influence the compound's NMR characteristics. Key structural features include:
The structural data can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 290.46 g/mol |
CAS Number | 4945-47-5 |
IUPAC Name | N-benzyl-1-methyl-N-phenylpiperidin-4-amine |
SMILES | CN1CCC(CC1)N(CC1=CC=CC=C1)C1=CC=CC=C1 |
Bamipine-d5 participates in various chemical reactions typical of piperidine derivatives, including:
The reactivity profile of Bamipine-d5 may differ from its non-deuterated counterpart due to kinetic isotope effects, which can affect reaction rates and mechanisms.
Bamipine-d5 exhibits its pharmacological effects primarily through interaction with specific receptors in the central nervous system. It functions as an antagonist at certain neurotransmitter receptors, which can lead to vasodilation and reduced blood pressure. The mechanism involves:
Quantitative data on binding affinities or IC50 values for Bamipine-d5 may vary based on experimental conditions.
Bamipine-d5 possesses distinct physical properties that are influenced by its deuterated nature:
These properties are crucial for understanding the compound's behavior in biological systems .
Bamipine-d5 is primarily utilized in scientific research for:
Bamipine (N-benzyl-1-methyl-N-phenylpiperidin-4-amine) features a piperidine core linked to phenyl and benzyl groups via nitrogen atoms [4] [9]. In Bamipine-d5, deuterium atoms are typically incorporated into the aromatic rings—specifically at the ortho and meta positions of the phenyl and/or benzyl moieties (Figure 1) [1] [10]. This targeted substitution preserves the compound’s three-dimensional geometry and electronic properties while altering bond dissociation energies critical for metabolism [2] [6].
Table 1: Molecular Properties of Bamipine vs. Bamipine-d5
Property | Bamipine | Bamipine-d5 |
---|---|---|
Molecular Formula | C~19~H~24~N~2~ | C~19~H~19~D~5~N~2~ |
Molecular Weight (g/mol) | 280.41 | 285.45 |
Deuterium Positions | — | Aromatic rings |
CAS Number | 4945-47-5 | Pending |
Deuterium incorporation leverages the kinetic isotope effect (KIE), where the higher mass of deuterium strengthens the carbon-deuterium (C–D) bond compared to carbon-hydrogen (C–H) [2] [5]. This results in:
Deuterated drug development has evolved from "deuterium switches" (e.g., deutetrabenazine, FDA-approved 2017) to de novo deuterated drugs (e.g., deucravacitinib, 2022) [3] [5]. Key milestones include:
Table 2: Milestones in Deuterated Drug Development
Year | Compound | Development Stage | Significance |
---|---|---|---|
2017 | Deutetrabenazine | FDA Approved | First deuterated drug; reduced dosing frequency |
2021 | Donafenib | Approved (China) | Improved PK over sorafenib; lower toxicity |
2022 | Deucravacitinib | FDA Approved | First de novo deuterated drug; enhanced selectivity |
2023+ | Bamipine-d5 | Research Phase | Proof-of-concept for topical agent optimization |
The deuteration of bamipine is driven by two hypotheses:
Table 3: Deuteration Strategies for Improved Drug Properties
Strategy | Mechanism | Expected Outcome for Bamipine-d5 |
---|---|---|
Site-specific deuteration | Targets high-clearance metabolic sites | Reduced formation of inactive/toxic metabolites |
Aromatic ring stabilization | Increases C–D bond strength | Extended local residence time in skin layers |
Isotopic tracer | Distinct mass spectral signature | Accurate dermal absorption and distribution data |
Synthetic routes to Bamipine-d5 typically involve:
Beyond therapeutic potential, Bamipine-d5 serves as:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7